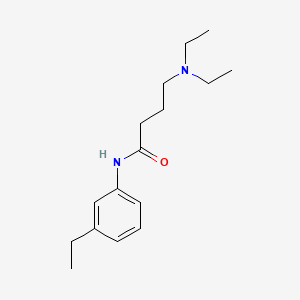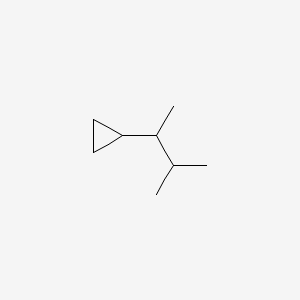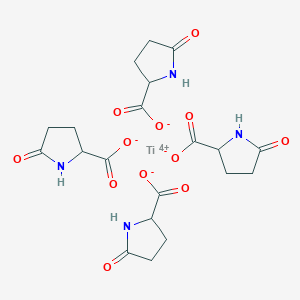
Leucine, N-(dithiocarboxy)-, L-, disodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Leucine, N-(dithiocarboxy)-, L-, disodium salt is a derivative of the essential amino acid leucine. This compound is characterized by the presence of a dithiocarboxy group attached to the leucine molecule, and it is commonly used in various scientific and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Leucine, N-(dithiocarboxy)-, L-, disodium salt typically involves the reaction of L-leucine with carbon disulfide in the presence of a base, such as sodium hydroxide. The reaction proceeds under alkaline conditions, leading to the formation of the dithiocarboxy group on the leucine molecule. The resulting product is then neutralized with disodium to form the disodium salt .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and controlled conditions to ensure the purity and yield of the final product. The reaction parameters, such as temperature, pH, and reaction time, are optimized to achieve maximum efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Leucine, N-(dithiocarboxy)-, L-, disodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfide bonds.
Reduction: It can be reduced to yield the original leucine molecule.
Substitution: The dithiocarboxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions include disulfide derivatives, reduced leucine, and various substituted leucine derivatives .
Aplicaciones Científicas De Investigación
Leucine, N-(dithiocarboxy)-, L-, disodium salt has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of Leucine, N-(dithiocarboxy)-, L-, disodium salt involves its interaction with cellular proteins and enzymes. The dithiocarboxy group can form disulfide bonds with cysteine residues in proteins, leading to changes in protein structure and function. This interaction can affect various cellular pathways, including the mechanistic target of rapamycin (mTOR) signaling pathway, which is crucial for protein synthesis and cell growth .
Comparación Con Compuestos Similares
Similar Compounds
L-leucine: The parent amino acid, essential for protein synthesis and metabolic regulation.
N-acetyl-L-leucine: A derivative used in the treatment of certain neurological disorders.
L-leucine methyl ester: Used in peptide synthesis and as a reagent in organic chemistry.
Uniqueness
Leucine, N-(dithiocarboxy)-, L-, disodium salt is unique due to the presence of the dithiocarboxy group, which imparts distinct chemical reactivity and biological activity. This makes it valuable in various research and industrial applications, distinguishing it from other leucine derivatives .
Propiedades
Número CAS |
75808-45-6 |
|---|---|
Fórmula molecular |
C7H11NNa2O2S2 |
Peso molecular |
251.3 g/mol |
Nombre IUPAC |
disodium;(2S)-4-methyl-2-(sulfidocarbothioylamino)pentanoate |
InChI |
InChI=1S/C7H13NO2S2.2Na/c1-4(2)3-5(6(9)10)8-7(11)12;;/h4-5H,3H2,1-2H3,(H,9,10)(H2,8,11,12);;/q;2*+1/p-2/t5-;;/m0../s1 |
Clave InChI |
HJWCAJATZWBIOK-XRIGFGBMSA-L |
SMILES isomérico |
CC(C)C[C@@H](C(=O)[O-])NC(=S)[S-].[Na+].[Na+] |
SMILES canónico |
CC(C)CC(C(=O)[O-])NC(=S)[S-].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![[tert-butyl(dimethyl)silyl] N-(2-chloroethyl)carbamate](/img/structure/B13789116.png)


![5-Benzyloxymethylimidazo[4,5-d]pyridazin-4-one](/img/structure/B13789138.png)



